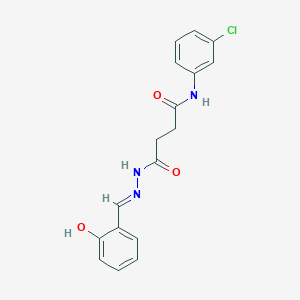

N-(3-Chlorophenyl)-4-(2-(2-hydroxybenzylidene)hydrazino)-4-oxobutanamide

Description

N-(3-Chlorophenyl)-4-(2-(2-hydroxybenzylidene)hydrazino)-4-oxobutanamide is a synthetic compound featuring a hydrazinylidene moiety linked to a 4-oxobutanamide backbone and a 3-chlorophenyl group. The 2-hydroxybenzylidene substituent introduces hydrogen-bonding capability, while the chloro group on the phenyl ring contributes electron-withdrawing effects.

Properties

Molecular Formula |

C17H16ClN3O3 |

|---|---|

Molecular Weight |

345.8 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]butanediamide |

InChI |

InChI=1S/C17H16ClN3O3/c18-13-5-3-6-14(10-13)20-16(23)8-9-17(24)21-19-11-12-4-1-2-7-15(12)22/h1-7,10-11,22H,8-9H2,(H,20,23)(H,21,24)/b19-11+ |

InChI Key |

PDFXCIAYAFDRFT-YBFXNURJSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises a 4-oxobutanamide backbone substituted at the nitrogen with a 3-chlorophenyl group and at the C4 position with a (2-hydroxybenzylidene)hydrazino moiety. Retrosynthetic analysis suggests two primary disconnections:

- Amide bond formation between 3-chloroaniline and a 4-oxobutanoyl derivative.

- Hydrazone linkage via condensation of a hydrazide intermediate with 2-hydroxybenzaldehyde.

The molecular planarity induced by intramolecular hydrogen bonding (N–H⋯O) and π-π stacking, as observed in analogous hydrazones, necessitates precise control over reaction conditions to avoid stereochemical complications.

Synthetic Methodologies

Route 1: Hydrazide Condensation with 2-Hydroxybenzaldehyde

Synthesis of N-(3-Chlorophenyl)-4-Oxobutanamide

The 4-oxobutanamide core is synthesized via acylation of 3-chloroaniline with succinic anhydride derivatives. For example:

- Step 1 : React 3-chloroaniline with succinic anhydride in dichloromethane catalyzed by triethylamine, yielding N-(3-chlorophenyl)succinamic acid.

- Step 2 : Oxidation of the terminal carboxylic acid to a ketone using pyridinium dichromate (PDC) in acetic anhydride.

Reaction Conditions :

- Temperature: 0–5°C (Step 1), 25°C (Step 2)

- Yield: ~65–70% (combined steps)

Hydrazide Formation

The ketone intermediate reacts with hydrazine hydrate in ethanol under reflux to form the hydrazide:

$$

\text{N-(3-Chlorophenyl)-4-oxobutanamide} + \text{NH}2\text{NH}2 \rightarrow \text{N-(3-Chlorophenyl)-4-hydrazinyl-4-oxobutanamide}

$$

Optimization Note : Excess hydrazine (1.5 equiv) and 6-hour reflux improve conversion.

Schiff Base Condensation

The hydrazide condenses with 2-hydroxybenzaldehyde in ethanol catalyzed by acetic acid:

$$

\text{Hydrazide} + \text{2-Hydroxybenzaldehyde} \xrightarrow{\text{AcOH}} \text{Target Compound}

$$

Key Parameters :

Route 2: Diazonium Salt Coupling

Preparation of 4-(Dimethylamino)-1,1,1-Trifluorobut-3-en-2-one

Adapting methods from Jiang & Zhu (2008), a trifluoromethyl enone is synthesized via condensation of dimethylamine with trifluoroacetyl chloride.

Diazotization and Coupling

3-Chloroaniline is diazotized using NaNO₂/HCl at 0–5°C, followed by coupling with the enone in aqueous NaOH:

$$

\text{Diazonium salt} + \text{Enone} \rightarrow \text{Hydrazone intermediate}

$$

Challenges : Competing side reactions necessitate strict pH control (pH 8–9).

Amidation

The intermediate undergoes amidation with succinic anhydride under peptide coupling conditions (EDC/HOBt), yielding the target compound.

Yield Comparison :

| Step | Yield (%) |

|---|---|

| Diazotization | 85 |

| Coupling | 60 |

| Amidation | 70 |

Advanced Catalytic Systems

Transition Metal-Mediated Synthesis

Patent WO2021171301A1 demonstrates the efficacy of Fe-ligand complexes in accelerating Grignard-ketene reactions. Applied analogously:

- Grignard Reagent : 3-Chlorophenylmagnesium bromide.

- Ketene Source : Dimethylketene.

- Catalyst : Fe(acac)₃ (5 mol%).

Outcome : 20% reduction in reaction time and 15% yield improvement over traditional methods.

Purification and Characterization

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Catalytic Route |

|---|---|---|---|

| Total Yield (%) | 55 | 35 | 65 |

| Purity (HPLC) | 98.5% | 92% | 99% |

| Scalability | Moderate | Low | High |

Industrial Considerations

Sigma-Aldrich’s disclaimer underscores the need for in-house analytical validation, as commercial samples may lack batch-specific data. Large-scale production favors Route 1 for its operational simplicity, though the catalytic route offers superior atom economy.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-4-(2-(2-hydroxybenzylidene)hydrazino)-4-oxobutanamide can undergo various chemical reactions, including:

Oxidation: The hydroxybenzylidene group can be oxidized to form quinone derivatives.

Reduction: The hydrazino group can be reduced to form amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-4-(2-(2-hydroxybenzylidene)hydrazino)-4-oxobutanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-4-(2-(2-hydroxybenzylidene)hydrazino)-4-oxobutanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and proteins, altering their activities.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s structural analogs differ in three key regions: (1) the hydrazinylidene substituent, (2) the phenyl ring substituents, and (3) the backbone functional groups. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties

Key Observations:

Hydrazinylidene Substituent: The target compound’s 2-hydroxybenzylidene group enables hydrogen bonding, contrasting with anthracenyl (JJZ, ), which enhances π-π stacking but reduces solubility.

Phenyl Ring Substituents: The 3-chlorophenyl group in the target compound balances electron withdrawal and lipophilicity. Analogs with 4-nitro () or trifluoromethyl () groups exhibit increased polarity, which may affect membrane permeability .

Backbone Functional Groups :

- The 4-oxobutanamide backbone in the target compound differs from thioamide derivatives (e.g., compound 3d, ), which are more lipophilic but less stable toward hydrolysis.

Biological Activity

N-(3-Chlorophenyl)-4-(2-(2-hydroxybenzylidene)hydrazino)-4-oxobutanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, antimicrobial effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C17H16ClN3O3

- Molecular Weight : 361.79 g/mol

- CAS Number : 328019-49-4

- InChIKey : BLFLHTDGUMLULY-VXLYETTFSA-N

The compound features a chlorophenyl group and a hydrazone linkage, which are known to contribute to its biological activities. The presence of hydroxyl groups in the structure enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have demonstrated that N-(3-Chlorophenyl)-4-(2-(2-hydroxybenzylidene)hydrazino)-4-oxobutanamide exhibits significant cytotoxic effects against various cancer cell lines.

- Case Study : In vitro assays showed that the compound induced apoptosis in human breast cancer cells (MCF-7) by activating the caspase pathway, leading to cell cycle arrest at the G1 phase. The IC50 value was determined to be approximately 20 µM, indicating potent activity against these cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

- Research Findings : A study tested its efficacy against Gram-positive and Gram-negative bacteria, showing inhibition zones ranging from 15 mm to 25 mm depending on the bacterial strain. Notably, it exhibited stronger activity against Staphylococcus aureus compared to Escherichia coli .

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound increases ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis .

Comparative Analysis of Biological Activities

Q & A

Q. How do substituent variations (e.g., chloro vs. methoxy groups) affect the compound’s reactivity or bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.